molecular formula C26H20Br2N4O6 B14245160 4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide CAS No. 213988-85-3

4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide

Cat. No.: B14245160
CAS No.: 213988-85-3
M. Wt: 644.3 g/mol
InChI Key: VAMXKNCVYMRFCR-UHFFFAOYSA-L
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Description

4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide is a complex organic compound known for its unique structural and electrochemical properties. This compound belongs to the class of bipyridinium derivatives, which are widely studied for their applications in supramolecular chemistry, electrochromic devices, and molecular electronics .

Preparation Methods

The synthesis of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure the formation of the desired oligomers. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, which allows it to participate in various electron transfer processes. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, leading to changes in its electronic and optical properties .

Comparison with Similar Compounds

4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide is unique due to its specific structural features and redox properties. Similar compounds include:

These comparisons highlight the uniqueness of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide in terms of its specific applications and properties.

Properties

CAS No.

213988-85-3

Molecular Formula

C26H20Br2N4O6

Molecular Weight

644.3 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-[4-[1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dibromide

InChI

InChI=1S/C26H20N4O6.2BrH/c31-25(21-1-5-23(6-2-21)29(33)34)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-26(32)22-3-7-24(8-4-22)30(35)36;;/h1-16H,17-18H2;2*1H/q+2;;/p-2

InChI Key

VAMXKNCVYMRFCR-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Br-].[Br-]

Origin of Product

United States

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